

Commercial sources and purity standards for (R)-3-hydroxycerotoyl-CoA.

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Compound of Interest

Compound Name: (R)-3-hydroxycerotoyl-CoA

Cat. No.: B15546524

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Application Notes and Protocols for (R)-3-hydroxycerotoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the commercial sources, purity standards, and relevant experimental protocols for **(R)-3-hydroxycerotoyl-CoA**, a key intermediate in very-long-chain fatty acid and sphingolipid metabolism.

Commercial Sources and Purity Standards

(R)-3-hydroxycerotoyl-CoA is a specialized biochemical that may be available from a limited number of suppliers. Purity is a critical parameter for experimental reproducibility, and it is imperative to obtain product-specific information from the vendor.

Table 1: Commercial Supplier Information for **(R)-3-hydroxycerotoyl-CoA**

Supplier	Catalog Number	Reported Purity	Analytical Method
Alfa Chemistry	CAS 1245945-31-6	Information not publicly available. Direct inquiry is recommended.	Not specified.
Avanti Polar Lipids	Not explicitly listed. Custom synthesis may be available.	Typically >99% for their lipid products. ^[1]	TLC, HPLC, GC
Cayman Chemical	Not explicitly listed. Custom synthesis may be available.	Varies by product.	HPLC, GC-MS, LC-MS
Sigma-Aldrich	Not explicitly listed. Custom synthesis may be available.	Varies by product.	Varies by product.

Note: The availability and purity of **(R)-3-hydroxycerotoyl-CoA** can vary. It is strongly recommended to contact the suppliers directly to obtain the most current certificate of analysis and purity information.

Experimental Protocols

The following protocols are generalized methods based on the synthesis and analysis of similar long-chain acyl-CoA molecules. Optimization for **(R)-3-hydroxycerotoyl-CoA** may be required.

Protocol 1: Chemo-enzymatic Synthesis of (R)-3-hydroxycerotoyl-CoA

This protocol outlines a general chemo-enzymatic approach for the synthesis of **(R)-3-hydroxycerotoyl-CoA** from its corresponding fatty acid, (R)-3-hydroxycerotic acid.

Materials:

- (R)-3-hydroxycerotic acid

- Coenzyme A (CoA) lithium salt
- 1,1'-Carbonyldiimidazole (CDI)
- Anhydrous Tetrahydrofuran (THF)
- Sodium bicarbonate (NaHCO_3) solution, 0.5 M
- Argon or Nitrogen gas
- HPLC-grade water, acetonitrile, and methanol
- Trifluoroacetic acid (TFA)

Procedure:

- Activation of (R)-3-hydroxycerotic acid:
 - Dissolve (R)-3-hydroxycerotic acid in anhydrous THF in a reaction vessel under an inert atmosphere (argon or nitrogen).
 - Add a molar excess (typically 1.5-2 equivalents) of CDI to the solution.
 - Stir the reaction mixture at room temperature for 1-2 hours to form the acyl-imidazole intermediate.
- Coupling with Coenzyme A:
 - In a separate vessel, dissolve Coenzyme A lithium salt in a 0.5 M NaHCO_3 solution.
 - Add the CoA solution to the activated fatty acid mixture.
 - Allow the reaction to proceed at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
- Quenching and Purification:
 - Quench the reaction by adding a small amount of water.

- Lyophilize the reaction mixture to remove the solvent.
- Purify the crude product using reverse-phase HPLC. A C18 column is typically used with a gradient of water (with 0.1% TFA) and acetonitrile or methanol (with 0.1% TFA).
- Collect the fractions containing the desired product and lyophilize to obtain pure **(R)-3-hydroxycerotoyl-CoA**.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

- HPLC system with a UV detector
- Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 μ m)

Mobile Phase:

- Solvent A: Water with 0.1% TFA
- Solvent B: Acetonitrile with 0.1% TFA

Procedure:

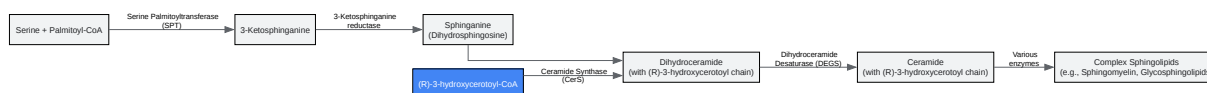
- Prepare a standard solution of **(R)-3-hydroxycerotoyl-CoA** in the mobile phase.
- Set the column temperature to 30°C.
- Inject the sample onto the column.
- Elute the compound using a linear gradient, for example:
 - 0-5 min: 95% A, 5% B
 - 5-30 min: Gradient to 100% B
 - 30-35 min: Hold at 100% B

- 35-40 min: Return to 95% A, 5% B
- Monitor the elution profile at 260 nm (for the adenine moiety of CoA).
- The purity can be determined by integrating the peak area of the product and any impurities.

Biological Context and Signaling Pathway

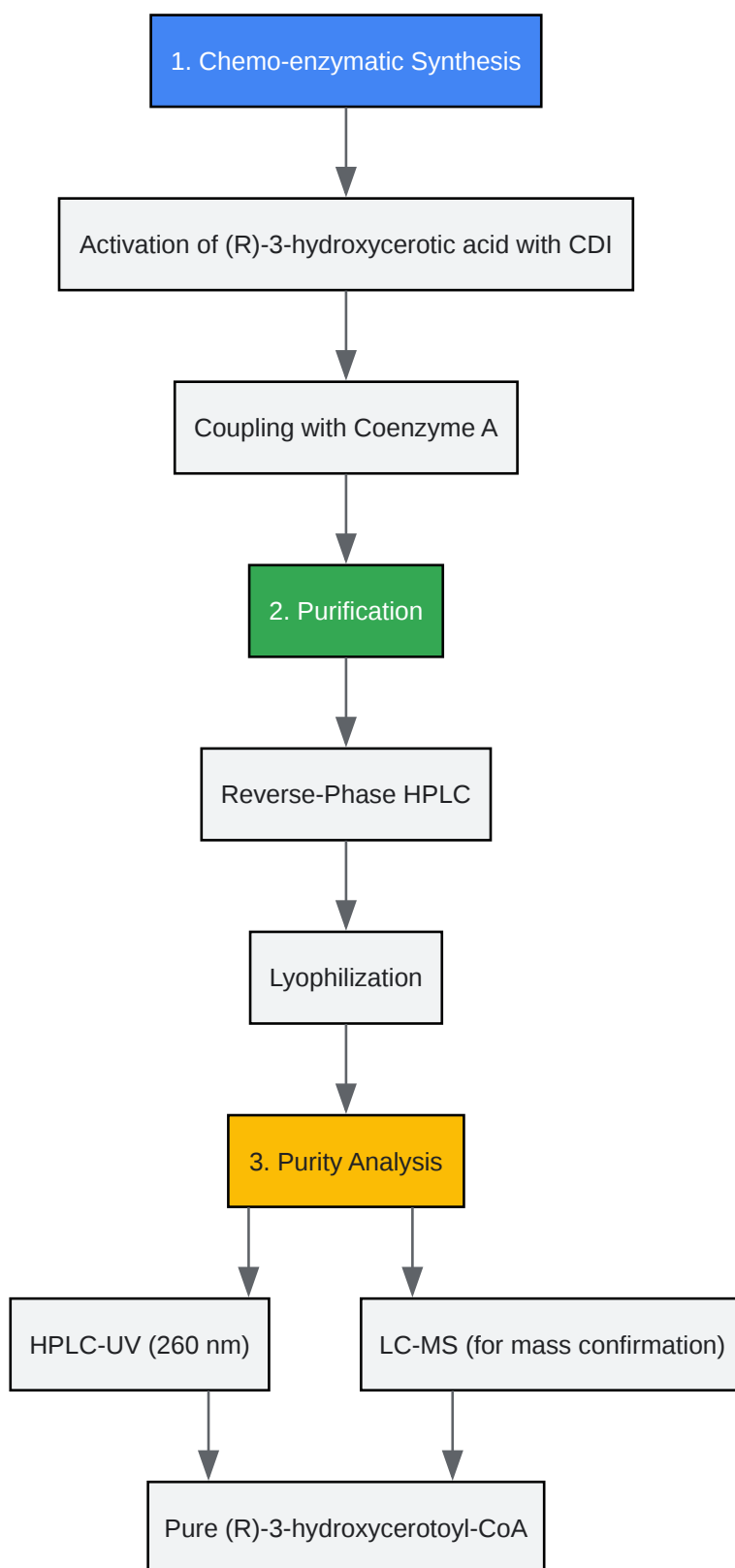
(R)-3-hydroxycerotoyl-CoA is a very-long-chain 3-hydroxyacyl-CoA. Very-long-chain fatty acids are crucial components of ceramides, which are central molecules in sphingolipid metabolism.[2][3] The de novo synthesis of ceramides is a fundamental cellular process.[4][5][6][7][8][9][10]

Ceramide synthesis begins with the condensation of serine and palmitoyl-CoA. Following a series of reactions, a fatty acyl-CoA, such as cerotoyl-CoA (the precursor to the hydroxy form), is attached to a sphingoid base by the enzyme ceramide synthase.[4][7][11][12][13] The resulting dihydroceramide can then be desaturated to form ceramide. The (R)-3-hydroxy group on the acyl chain would lead to the formation of a specific class of hydroxylated ceramides.



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Caption: De Novo Ceramide Biosynthesis Pathway.



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Caption: Experimental Workflow for Synthesis and Analysis.

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